molecular formula C16H18N2O3S2 B2673962 3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798680-19-9

3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2673962
CAS No.: 1798680-19-9
M. Wt: 350.45
InChI Key: HZGBEQPUWQTHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a hybrid heterocyclic compound featuring a thiazolidine-2,4-dione (TZD) core fused with a pyrrolidine ring substituted with a benzylthio acetyl group. The TZD moiety is a well-established pharmacophore in medicinal chemistry, known for its role in antidiabetic, anti-inflammatory, and anticancer agents . The pyrrolidine ring contributes conformational rigidity, which may influence stereoelectronic properties and receptor affinity.

Properties

IUPAC Name

3-[1-(2-benzylsulfanylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-14(10-22-9-12-4-2-1-3-5-12)17-7-6-13(8-17)18-15(20)11-23-16(18)21/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGBEQPUWQTHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its diverse biological activities. Thiazolidinediones (TZDs) are known for their role in managing diabetes and other metabolic disorders, primarily through their action on peroxisome proliferator-activated receptors (PPARs). This article explores the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.

Thiazolidinediones, including the compound , primarily exert their effects by activating PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. Activation of PPAR-γ enhances insulin sensitivity, promotes adipocyte differentiation, and influences inflammatory responses. The specific structural features of 3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione contribute to its unique biological profile.

Antidiabetic Activity

Research indicates that thiazolidinedione derivatives exhibit significant antidiabetic properties. Studies have demonstrated that compounds similar to 3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can lower blood glucose levels in diabetic models:

CompoundDose (mg/kg)Mean Blood Glucose Level (mg/dl)% Reduction in Blood Glucose Level
Control0400-
TZD5027531.25
Rosiglitazone5027531.25

This table illustrates the efficacy of thiazolidinediones in reducing hyperglycemia compared to control and standard treatments like Rosiglitazone .

Antimicrobial Activity

Thiazolidinediones have also been studied for their antimicrobial properties. Compounds with a thiazolidine core have shown activity against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results, indicating potential as antimicrobial agents .

Case Studies

A study conducted by Grag et al. synthesized novel thiazolidinedione derivatives from 3-benzylthiazolidine-2,4-dione and evaluated their antidiabetic activity using an alloxan-induced diabetic rat model. The results indicated that specific substitutions on the thiazolidinedione scaffold significantly enhanced biological activity, with some compounds showing effects superior to standard drugs like Metformin .

Another investigation focused on the structure-activity relationship (SAR) of various thiazolidinedione derivatives. It was found that the presence of electron-donating groups on the aromatic ring improved the binding affinity to PPAR-γ, thereby enhancing insulin-sensitizing effects .

Scientific Research Applications

Medicinal Properties

1. Anticancer Activity
Research indicates that compounds containing thiazolidine and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazolidine have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain thiazole-integrated compounds demonstrated potent activity against colon carcinoma cells (HCT-15) and other cancer types, suggesting a promising avenue for developing new anticancer agents .

2. Neurological Disorders
The compound's structure suggests potential neuroprotective effects. Thiazole derivatives have been explored for their anticonvulsant properties. A particular analogue demonstrated high efficacy in protecting against seizures in experimental models, indicating that the thiazolidine framework may enhance the anticonvulsant activity of related compounds . This opens pathways for further investigation into its use for treating epilepsy and other neurological disorders.

3. Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives have also been documented. Compounds synthesized from thiazole moieties showed significant antibacterial and antifungal activities against various pathogens. For example, one study reported that certain thiazole derivatives exhibited minimum inhibitory concentrations (MICs) that were effective against both Gram-positive and Gram-negative bacteria, as well as fungi . This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A series of thiazole-thiazolidine derivatives were synthesized and evaluated for their antiproliferative effects on several human cancer cell lines including MCF-7 (breast cancer) and DU145 (prostate cancer). Among these compounds, one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy .

Case Study 2: Anticonvulsant Activity

In a study assessing the anticonvulsant properties of thiazolidine derivatives, one compound demonstrated a protective index of 9.2 in the PTZ seizure model. This compound was noted for its structural similarity to known anticonvulsants but with enhanced activity, suggesting that modifications to the thiazolidine structure can lead to improved therapeutic profiles .

Case Study 3: Antimicrobial Properties

Thiazole-thiazolidine hybrids were screened for antimicrobial activity against a range of bacterial strains. One compound showed promising results with MIC values indicating strong antibacterial action against resistant strains, highlighting its potential as a lead compound in antibiotic development .

Summary Table of Applications

Application AreaKey FindingsReference
Anticancer ActivitySignificant inhibition of cell proliferation in cancer cell lines; superior efficacy compared to standard treatments
Neurological DisordersHigh anticonvulsant activity observed; protective index indicating potential for epilepsy treatment
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; promising MIC values

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s benzylthio acetyl group distinguishes it from analogs with indole (7m–7o), methoxybenzylidene (), or triazole-quinoline (9a–l) moieties. Sulfur-containing groups (e.g., benzylthio, thiophene in 4b ) may enhance redox activity or metal-binding capacity compared to oxygen/nitrogen-based substituents.
  • Synthetic Complexity: Multi-step syntheses are common. For example, triazole-linked derivatives (9a–l) require sequential formylation, click chemistry, and Knoevenagel condensation , whereas the target compound likely involves pyrrolidine functionalization prior to TZD coupling.
Physicochemical and Pharmacological Comparisons
Property / Activity Target Compound 7m–7o 3-(Diisopropylaminoethyl)TZD 4a–e (Mannich bases) 5a–k (Nitro-phenyl TZDs)
Lipophilicity (LogP) High (benzylthio, acetyl groups) Moderate (indole, benzylidene) High (diisopropylaminoethyl) Variable (furan/thiophene) High (nitro-phenyl)
Melting Point Likely 150–200°C (estimated) 155–233°C 83–85°C N/A N/A
Biological Activity Not reported (predicted enzyme inhibition) Anticancer (indole-TZD) π-π interactions (structural) COX-2 inhibition (4a–b vs. Diclofenac) Aldose reductase inhibition (5a–k)

Key Insights :

  • Thermal Stability: The target compound’s melting point is expected to align with sulfur-rich TZDs (e.g., 7m–7o: 155–233°C ), whereas diisopropylaminoethyl derivatives () exhibit lower melting points due to conformational flexibility.

Q & A

Q. What synthetic strategies are commonly employed to prepare thiazolidine-2,4-dione derivatives like 3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione?

The synthesis typically involves:

  • Knoevenagel condensation to form the thiazolidine-2,4-dione core by reacting thiazolidinedione with arylaldehydes or ketones under basic conditions .
  • Functionalization of the pyrrolidine ring via nucleophilic substitution or coupling reactions. For example, benzylthio groups are introduced using thiourea derivatives or thiol-containing reagents .
  • Protection-deprotection strategies for sensitive functional groups, such as using Boc (tert-butyloxycarbonyl) or Trityl (triphenylmethyl) groups to prevent side reactions during synthesis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR spectroscopy to confirm the structure, including substituent positions and stereochemistry. For example, aromatic protons appear at δ 7.0–8.5 ppm, while thiazolidinedione carbonyls resonate near δ 170–175 ppm .
  • IR spectroscopy to identify characteristic stretches (e.g., C=O at ~1740 cm⁻¹, C-S at ~680 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular formula and purity .

Q. What in vitro assays are used to screen the biological activity of thiazolidine-2,4-dione derivatives?

Common assays include:

  • Enzyme inhibition assays (e.g., aldose reductase, glutaminase) to evaluate therapeutic potential for diabetes or cancer .
  • Antimicrobial screening against pathogens like Staphylococcus aureus or Candida albicans .
  • Cytotoxicity testing using cancer cell lines (e.g., pancreatic AsPC-1 cells) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with sterically hindered substituents?

Strategies include:

  • Solvent optimization : Anhydrous polar aprotic solvents (e.g., THF, DMF) improve solubility of bulky intermediates .
  • Microwave-assisted synthesis to reduce reaction time and enhance yield .
  • Catalyst screening : Fe₂O₃@SiO₂/In₂O₃ nanocomposites or Pd-based catalysts improve coupling efficiency in challenging reactions .

Q. How do structural modifications at the benzylthio or pyrrolidine moieties influence biological activity?

  • Electron-withdrawing groups (e.g., -NO₂, -Br) on the benzylthio moiety enhance enzyme inhibition (e.g., glutaminase KGA IC₅₀ values improve from ~10 µM to <1 µM) .
  • Bulky substituents on the pyrrolidine ring may reduce solubility but increase target selectivity. Computational docking studies (e.g., Glide SP) can predict binding affinities to guide rational design .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

  • Pharmacokinetic profiling : Assess bioavailability, plasma exposure, and metabolite stability using LC-MS. For example, lead compounds with >90% plasma protein binding may require formulation adjustments (e.g., liposomal encapsulation) .
  • Prodrug strategies : Mask polar groups (e.g., thiazolidinedione carbonyls) with ester or amide prodrugs to enhance absorption .

Q. What computational methods are used to analyze structure-activity relationships (SAR)?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to targets like aldose reductase or glutaminase .
  • QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to correlate chemical features with activity .

Data Contradiction Analysis

Q. Why do some derivatives show high in vitro potency but poor cellular activity?

Potential reasons include:

  • Poor membrane permeability : High logP (>5) or molecular weight (>500 Da) limits cellular uptake. Adjust substituents (e.g., replace benzyl with pyridyl) to improve permeability .
  • Off-target effects : Use siRNA knockdown or CRISPR-Cas9 gene editing to validate target specificity .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

  • Variable Temperature (VT) NMR to identify dynamic processes (e.g., rotamers) causing peak splitting .
  • X-ray crystallography to unambiguously confirm stereochemistry and regiochemistry .

Methodological Resources

  • Synthetic Protocols : Detailed procedures for Knoevenagel condensation and protection-deprotection steps .
  • Biological Assays : Protocols for glutaminase inhibition and cytotoxicity testing .
  • Computational Tools : Schrödinger Suite for molecular docking and QSAR modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.